molecular formula C20H15ClO3 B596161 4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid CAS No. 1262011-12-0

4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

Cat. No. B596161
M. Wt: 338.787
InChI Key: GWYSQXFESGGDRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “4-Benzyloxyphenylacetic acid” involves the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .


Molecular Structure Analysis

The molecules of “4-Benzyloxyphenylacetic acid” exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . Its crystals belong to the triclinic crystal system .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Physical And Chemical Properties Analysis

The melting point of “4-Benzyloxyphenylacetic acid” is 119°C to 121°C . It has a molecular weight of 242.28 g/mol .

Scientific Research Applications

Molecular Structure and Interactions

Studies on compounds like 4-chlorobenzoic acid reveal insights into molecular structure and interactions. For instance, research on the molecular structure of 4-chlorobenzoic acid derivatives has shown that these compounds can exhibit planarity and specific dihedral angles, influencing their crystal packing and hydrogen bonding patterns (Gotoh, Katagiri, & Ishida, 2010). Such structural insights are crucial for understanding the crystalline properties and potential applications in materials science.

Thermodynamic Properties

The thermodynamic behavior of chlorobenzoic acids, including solubility and phase behavior in various solvents, is essential for process design in pharmaceuticals and chemical manufacturing. A detailed study on benzoic acid and chlorobenzoic acids demonstrated the use of theoretical models to predict solubility and phase equilibria, which are fundamental for drug substance research and development (Reschke, Zherikova, Verevkin, & Held, 2016).

Organic Synthesis and Antiviral Activity

Research into the synthesis of derivatives starting from chlorobenzoic acids has highlighted their utility in creating compounds with biological activity. For example, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid demonstrated potential antiviral activities, indicating the role of chlorobenzoic acid derivatives in medicinal chemistry and drug development (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Environmental Degradation Studies

The degradation pathways of chlorobenzoic acids, including microbial degradation, are significant for environmental science and bioremediation research. Studies on the degradation of 3-chlorobenzoic acid by pseudomonads have provided insights into the microbial pathways that can be exploited for the bioremediation of chlorinated aromatic compounds in contaminated environments (Dorn, Hellwig, Reineke, & Knackmuss, 2004).

Safety And Hazards

The safety data sheet for a similar compound, “4-Benzyloxyphenylacetic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

2-chloro-4-(4-phenylmethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYSQXFESGGDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692265
Record name 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid

CAS RN

1262011-12-0
Record name 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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